6-methylquinazoline-2,4(1H,3H)-dione
Overview
Description
Quinazoline is an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . Quinazoline derivatives have drawn more and more attention due to their significant biological activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular structure of quinazoline consists of a benzene ring fused to a pyrimidine ring . The exact structure of “6-methylquinazoline-2,4(1H,3H)-dione” would involve additional functional groups.Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For example, the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, is a powerful tool for the synthesis of quinazoline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary greatly depending on their specific structure. Quinazoline itself is a light yellow crystalline solid that is soluble in water .Scientific Research Applications
Antitumor Activity
6-Methylquinazoline-2,4(1H,3H)-dione derivatives have been explored for their potential antitumor properties. A study by Al-Romaizan, Ahmed, and Elfeky (2019) demonstrated that novel synthesized compounds, including derivatives of 6-methylquinazoline-2,4(1H,3H)-dione, showed significant antitumor activity against human colon carcinoma HCT116 and human hepatocellular carcinoma HEP-G2 cell lines, indicating its promise in cancer treatment (Al-Romaizan, Ahmed, & Elfeky, 2019).
Synthesis and Chemical Analysis
In the field of chemistry, 6-methylquinazoline-2,4(1H,3H)-dione is a subject of interest for synthesis and analysis. For instance, El-Azab, Khalil, and Abdel-Aziz (2021) presented a new synthetic method to obtain derivatives of 6-methylquinazoline-2,4(1H,3H)-dione, with their structures determined through various spectroscopic methods, highlighting the compound's versatility in chemical synthesis (El-Azab, Khalil, & Abdel-Aziz, 2021).
Spectroscopic Studies
Spectroscopic studies involving 6-methylquinazoline-2,4(1H,3H)-dione derivatives are significant for understanding their properties. Sebastian et al. (2015) performed vibrational spectroscopic studies on 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetra-hydroquinazoline-2,4-dione, a compound related to 6-methylquinazoline-2,4(1H,3H)-dione, to determine its vibrational wavenumbers and other chemical properties (Sebastian et al., 2015).
Mechanism of Action
The synthesis of quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The biological activities of the synthesized quinazoline derivatives are also discussed .
Future Directions
properties
IUPAC Name |
6-methyl-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVPNGBFUAIXTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10318966 | |
Record name | 6-methylquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10318966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62484-16-6 | |
Record name | 62484-16-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338219 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methylquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10318966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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